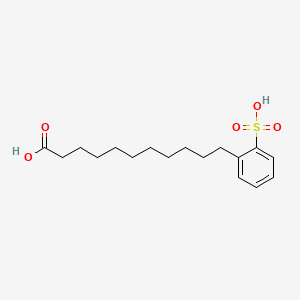
Benzeneundecanoic acid, ar-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneundecanoic acid, ar-sulfo- typically involves the sulfonation of benzene derivatives. The sulfonation process can be achieved using fuming sulfuric acid (oleum) or sulfur trioxide (SO3) in the presence of sulfuric acid . The reaction conditions often require heating under reflux to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of sulfonated aromatic compounds like benzeneundecanoic acid, ar-sulfo- involves large-scale sulfonation reactors where benzene derivatives are treated with sulfur trioxide or oleum under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Benzeneundecanoic acid, ar-sulfo- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonic acid group can participate in further substitution reactions, such as nitration and halogenation
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Sulfonation: Fuming sulfuric acid or sulfur trioxide in sulfuric acid
Nitration: Nitric acid in the presence of sulfuric acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Sulfonation: Benzeneundecanoic acid, ar-sulfo- itself.
Nitration: Nitrobenzene derivatives.
Halogenation: Halogenated benzene derivatives.
Scientific Research Applications
Benzeneundecanoic acid, ar-sulfo- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating fungal infections.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzeneundecanoic acid, ar-sulfo- involves its interaction with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds and ionic interactions with biological molecules. This can disrupt cellular processes, leading to antimicrobial effects . In electrophilic aromatic substitution reactions, the sulfonic acid group acts as a directing group, influencing the position of further substitutions on the aromatic ring .
Comparison with Similar Compounds
Benzenesulfonic Acid: A simpler sulfonated aromatic compound with similar chemical properties.
Toluene-4-sulfonic Acid: Another sulfonated aromatic compound used in organic synthesis.
Phenol Sulfonic Acid: A sulfonated phenol derivative with applications in various chemical processes.
Uniqueness: Benzeneundecanoic acid, ar-sulfo- is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to simpler sulfonated aromatic compounds. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .
Properties
CAS No. |
81789-91-5 |
|---|---|
Molecular Formula |
C17H26O5S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
11-(2-sulfophenyl)undecanoic acid |
InChI |
InChI=1S/C17H26O5S/c18-17(19)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-16(15)23(20,21)22/h9-10,12-13H,1-8,11,14H2,(H,18,19)(H,20,21,22) |
InChI Key |
WMFGXLFBJCSAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















